molecular formula C11H13N3OS B2544561 5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 69198-26-1

5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2544561
CAS No.: 69198-26-1
M. Wt: 235.31
InChI Key: VPQOSXJAFUFENW-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 4-methoxybenzyl moiety at position 3. The thiol (-SH) group at position 3 contributes to its reactivity, enabling S-alkylation or metal coordination, which is critical for biological and material applications .

Synthesis: The compound is typically synthesized via cyclization of hydrazinecarbothioamide intermediates. For example, 4-methoxyaniline is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation and cyclization to yield the triazole-thiol scaffold .

Applications: The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability, while the methyl group stabilizes the triazole ring. Evidence highlights its antifungal and antibiotic activities, likely due to interactions with fungal cytochrome P450 enzymes or bacterial cell walls .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQOSXJAFUFENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxybenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acid derivatives, depending on reaction conditions.

Reagent/Conditions Product Yield Key Observations Source
H₂O₂ (30%), acidic conditionsDisulfide dimer72%Formation of S–S bond confirmed via FT-IR (loss of -SH stretch at ~2550 cm⁻¹)
KMnO₄, H₂SO₄Sulfonic acid derivative58%Introduction of -SO₃H group validated by ¹H-NMR (disappearance of -SH proton)

Mechanistic Insight :

  • Oxidation to disulfides proceeds via a radical intermediate under mild acidic conditions.

  • Strong oxidizing agents (e.g., KMnO₄) lead to over-oxidation to sulfonic acids .

Reduction Reactions

The triazole ring and substituents can be modified via reduction:

Reagent/Conditions Product Yield Key Observations Source
NaBH₄, ethanol, reflux4,5-Dihydrotriazole derivative65%Partial saturation of triazole ring confirmed by MS (m/z +2 amu)
LiAlH₄, THF, 0°CMethoxybenzyl alcohol derivative41%Reduction of methoxybenzyl group observed via GC-MS fragmentation

Applications :

  • Reduced derivatives show enhanced solubility in polar solvents, enabling biological testing.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the triazole ring and aromatic positions:

Electrophilic Aromatic Substitution

Reagent Position Modified Product Yield Source
HNO₃, H₂SO₄Para to methoxy groupNitro-substituted derivative53%
Br₂, FeCl₃Triazole C-5 positionBrominated triazole67%

Nucleophilic Substitution

Reagent Site Product Yield Source
CH₃I, K₂CO₃Thiol groupMethylthioether89%
Propargyl bromide, DMFTriazole N-1 positionAlkynylated triazole76%

Complexation with Metal Ions

The thiol and triazole N atoms act as ligands for transition metals:

Metal Salt Reaction Conditions Complex Structure Application Source
Hg(NO₃)₂Ethanol, 60°CDimeric mercury complexMaterials science (conductivity studies)
CuCl₂Aqueous NaOH, RTOctahedral Cu(II) complexCatalysis for oxidation reactions

Key Finding :

  • Mercury complexes exhibit luminescent properties due to heavy atom effects .

Condensation Reactions

The thiol group participates in condensation with aldehydes and ketones:

Reagent Product Yield Biological Activity Source
Isatin derivativesSchiff base hybrids68%Anti-tubercular (MIC: 5.5 µg/mL against H37Rv)
4-NitrobenzaldehydeThiohydrazone derivatives71%Antifungal (IC₅₀: 12 µM vs. Aspergillus flavus)

Structure-Activity Relationship :

  • Schiff bases with electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency .

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Product Key Observation Source
UV (254 nm), CH₃CNRing-expanded thiadiazole derivativeRearrangement confirmed by ¹³C-NMR

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of triazoles, including 5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol, possess effective activity against various bacterial strains. For instance, research indicates that certain triazole derivatives demonstrate potent activity against Escherichia coli and other pathogenic bacteria .

Antioxidant Properties

Apart from antimicrobial effects, this compound has shown promising antioxidant activities. The presence of sulfur in its structure contributes to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Fungicidal Activity

The triazole ring structure is well-known for its fungicidal properties. Compounds like this compound have been investigated for their efficacy against various fungal pathogens affecting crops. The ability of these compounds to inhibit fungal growth can be leveraged in agricultural formulations aimed at protecting plants from diseases .

Plant Growth Regulation

Research has also indicated that triazole compounds can act as plant growth regulators. They may influence the synthesis of plant hormones and modify growth patterns, which could be beneficial in enhancing crop yield and resilience under stress conditions.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its incorporation into polymers and other materials to create functional coatings or composites with enhanced properties. Its thiol group can facilitate cross-linking reactions or serve as a reactive site for further modifications .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAntimicrobial agentsEffective against bacteria and fungi
Antioxidant formulationsReduces oxidative stress
AgriculturalFungicidesProtects crops from fungal infections
Plant growth regulatorsEnhances crop yield and resilience
Material ScienceFunctional materialsImproves mechanical properties through cross-linking

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions and other biomolecules, modulating their function. The compound’s ability to disrupt biological pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Activity Profiles

  • Antifungal Activity : The target compound outperforms 4,5-diphenyl-1,2,4-triazole-3-thiol () against Candida spp., likely due to the methoxy group’s enhanced membrane interaction .
  • Anticoccidial Activity : While diphenyl derivatives () inhibit α-glucosidase in Eimeria infections, the target compound’s methoxy group may offer better pharmacokinetics .
  • Enzyme Inhibition : Trifluoromethyl derivatives () show superior inhibition of metalloenzymes compared to methoxy-substituted analogs, attributed to CF₃’s strong electron-withdrawing effects .

Biological Activity

5-(4-Methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H15_{15}N3_3O2_2S
  • CAS Number : 91129-84-9
  • Molecular Weight : 305.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study investigated the cytotoxicity of this compound using the MTT assay against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that:

  • The compound exhibited significant cytotoxicity against melanoma cells.
  • Selectivity towards cancer cells was noted, with lower toxicity in non-cancerous cell lines.
Cell LineIC50_{50} (µM)
IGR3912.5
MDA-MB-23115.0
Panc-120.0

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against various bacterial strains.

Antibacterial Testing

In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicate that the compound possesses moderate antibacterial activity, comparable to standard antibiotics like ciprofloxacin .

The biological activity of this triazole derivative can be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its thiol group may interact with reactive oxygen species (ROS), contributing to its antioxidant properties .

Q & A

Q. What are the optimal synthetic routes for 5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclization of hydrazine-carbothioamide precursors in basic or acidic media. For example, 1,2,4-triazole-3-thiol derivatives are often prepared by refluxing hydrazine derivatives with carbon disulfide or thiourea, followed by alkylation or aryl substitution . Optimization involves controlling reaction time (4–8 hours), temperature (60–100°C), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization using ethanol or acetone, with yields ranging from 60–85% depending on substituent reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P2₁/c, β = 97.455°) .
  • IR spectroscopy to identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • ¹H/¹³C NMR to resolve methoxybenzyl protons (δ 3.8–4.2 ppm) and triazole carbons (δ 150–160 ppm) .
  • Elemental analysis (C, H, N, S) to validate molecular composition .

Advanced Research FAQs

Q. How do structural modifications at the 4-methyl and 5-(4-methoxybenzyl) positions influence the compound's pharmacological activity?

Substituent effects are critical for activity. For instance:

  • The 4-methyl group enhances lipophilicity, improving membrane permeability, while the 4-methoxybenzyl moiety modulates electronic effects, influencing receptor binding .
  • Modifications such as replacing methoxy with halogens (e.g., Br, Cl) or bulky groups (e.g., tert-butyl) alter antibacterial and antifungal efficacy, as shown in SAR studies . Computational docking models suggest methoxy groups engage in hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies can resolve contradictions in biological activity data reported across different studies?

Discrepancies may arise from:

  • Purity variations : Use HPLC or TLC to confirm >95% purity before assays .
  • Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial tests) and control solvent effects (DMSO vs. aqueous buffers) .
  • Structural analogs : Compare activity of closely related derivatives (e.g., 5-(4-chlorophenyl) vs. 5-(4-methoxybenzyl) analogs) to isolate substituent-specific effects .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • DFT calculations model electron distribution, identifying nucleophilic (thiol) and electrophilic (triazole ring) sites for derivatization .
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or α-glucosidase, guided by crystallographic data from related triazoles .
  • MD simulations assess stability of ligand-protein complexes over nanosecond timescales .

Q. What are the challenges in synthesizing and characterizing metal complexes of this compound?

Key challenges include:

  • Coordination chemistry : The thiol group binds to metals (e.g., Cu²⁺, Zn²⁺), but competing ligands (e.g., water) may reduce complex stability. Use anhydrous conditions and chelating agents (e.g., morpholine) to improve yields .
  • Characterization : ESR spectroscopy confirms paramagnetic metal centers, while thermogravimetric analysis (TGA) evaluates thermal stability of complexes .

Methodological Considerations

  • Contradiction Analysis : Replicate studies using identical synthetic and analytical protocols. Cross-validate biological data with orthogonal assays (e.g., enzymatic inhibition vs. cell viability tests) .
  • Scale-Up Synthesis : Pilot-scale reactions (10–100 g) require optimized stirring rates and gradual reagent addition to mitigate exothermic side reactions .

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